5-Ethoxy-4-methyl-1-phenyl-1H-1,2,3-triazole
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Overview
Description
5-Ethoxy-4-methyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-4-methyl-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, a process known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . The general reaction scheme is as follows: [ \text{R-N}_3 + \text{R’-C}\equiv\text{CH} \rightarrow \text{R-N}_3\text{-C}\equiv\text{CH-R’} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-4-methyl-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles/nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Ethoxy-4-methyl-1-phenyl-1H-1,2,3-triazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethoxy-4-methyl-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar structural features but different reactivity and applications.
1,3,4-Oxadiazole: A heterocyclic compound with a similar ring structure but containing oxygen instead of nitrogen.
Imidazole: A five-membered ring with two nitrogen atoms, known for its biological activity and use in pharmaceuticals.
Uniqueness: 5-Ethoxy-4-methyl-1-phenyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and methyl groups influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-ethoxy-4-methyl-1-phenyltriazole |
InChI |
InChI=1S/C11H13N3O/c1-3-15-11-9(2)12-13-14(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
CROPQAMRCNJUGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=NN1C2=CC=CC=C2)C |
Origin of Product |
United States |
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